1,2-Dihydro-beclomethasone dipropionate
Overview
Description
1,2-Dihydro-beclomethasone dipropionate is a synthetic corticosteroid derived from beclomethasone. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is commonly employed in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and certain skin disorders .
Mechanism of Action
Target of Action
1,2-Dihydro-beclomethasone dipropionate, also known as Beclomethasone dipropionate impurity L, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor plays a crucial role in regulating inflammation, immune responses, and various metabolic processes .
Mode of Action
This compound is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP), which mediates its therapeutic action . It possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration . The 17-BMP metabolite binds to the glucocorticoid receptor with a binding affinity approximately 13 times that of the parent compound . This binding leads to changes in the transcription of specific genes, resulting in the anti-inflammatory, antipruritic, and anti-allergy properties of the drug .
Biochemical Pathways
The interaction of 17-BMP with the glucocorticoid receptor influences several biochemical pathways. It attenuates the inflammatory responses associated with various conditions by suppressing the actions of inflammatory cells, such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .
Pharmacokinetics
The pharmacokinetics of this compound involves its rapid conversion to 17-BMP upon administration It’s worth noting that when inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Result of Action
The result of the action of this compound is the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . This is achieved through its anti-inflammatory, antipruritic, and anti-allergy properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can impact its effectiveness. When inhaled, the compound is proposed to remain active locally in the lung, reducing the risk of significant side effects associated with systemic corticosteroids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-beclomethasone dipropionate involves multiple steps, starting from beclomethasone. The process typically includes the esterification of beclomethasone with propionic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-beclomethasone dipropionate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
1,2-Dihydro-beclomethasone dipropionate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is employed in studies investigating the mechanisms of corticosteroid action and their effects on cellular processes.
Medicine: It is used in clinical research to evaluate its efficacy and safety in the treatment of various inflammatory conditions.
Comparison with Similar Compounds
Similar Compounds
Beclomethasone dipropionate: The parent compound from which 1,2-Dihydro-beclomethasone dipropionate is derived.
Dexamethasone: Another corticosteroid with similar anti-inflammatory properties.
Prednisolone: A corticosteroid used in the treatment of various inflammatory and autoimmune conditions
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its stability and reduce its systemic side effects compared to other corticosteroids. Its targeted action and reduced side effect profile make it a preferred choice in certain clinical settings .
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQYWVYNTDYWTI-XYWKZLDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Cl)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Cl)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728245 | |
Record name | (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114371-33-4 | |
Record name | 1,2-Dihydro-beclomethasone dipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114371334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIHYDRO-BECLOMETHASONE DIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7Y3NF708 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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